molecular formula C10H10F2O B14036481 Cyclopropyl(2,5-difluorophenyl)methanol

Cyclopropyl(2,5-difluorophenyl)methanol

Cat. No.: B14036481
M. Wt: 184.18 g/mol
InChI Key: UJZGQUNBJALFPU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(2,5-difluorophenyl)methanol typically involves the reaction of cyclopropylmethanol with 2,5-difluorobenzene under specific conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(2,5-difluorophenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyclopropyl(2,5-difluorophenyl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of pesticides, dyes, and coatings.

Mechanism of Action

The mechanism by which Cyclopropyl(2,5-difluorophenyl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The molecular targets and pathways involved vary depending on the specific bioactive molecule derived from the compound .

Comparison with Similar Compounds

Cyclopropyl(2,5-difluorophenyl)methanol can be compared with other similar compounds such as:

  • Cyclopropyl(3,5-difluorophenyl)methanol
  • Cyclopropyl(2,6-difluorophenyl)methanol
  • Cyclopropyl(2,4-difluorophenyl)methanol

These compounds share similar structural features but differ in the position of the fluorine atoms on the phenyl ring. This difference can lead to variations in their chemical reactivity and biological activity, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C10H10F2O

Molecular Weight

184.18 g/mol

IUPAC Name

cyclopropyl-(2,5-difluorophenyl)methanol

InChI

InChI=1S/C10H10F2O/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6,10,13H,1-2H2

InChI Key

UJZGQUNBJALFPU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=C(C=CC(=C2)F)F)O

Origin of Product

United States

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